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molecular formula C12H8FNO B8571325 2-Fluoro-5-(pyridin-2-yl)benzaldehyde

2-Fluoro-5-(pyridin-2-yl)benzaldehyde

Cat. No. B8571325
M. Wt: 201.20 g/mol
InChI Key: USSHFSKNPNLISQ-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available 2-bromopyridine (300 mg; 1.89 mmol), 4-fluoro-3-formylphenylboronic acid (318 mg; 1.89 mmol), Cs2CO3 (1.546 g; 4.74 mmol), Xantphos (82 mg; 0.14 mmol), and Pd2(dba)3 (43 mg; 0.04 mmol) in dioxane (4.5 ml) was heated to 80° C., under nitrogen, for 17 h. After cooling to rt, the mixture was filtered over celite, and the separated solids were washed with AcOEt. The filtrate was then washed with water, and the separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=7/3) afforded 2-fluoro-5-(pyridin-2-yl)benzaldehyde as a colorless solid. LC-MS (conditions A): tR=0.46 min.; [M+H]+: 202.02 g/mol.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.546 g
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][C:10]=1[CH:18]=[O:19].C([O-])([O-])=O.[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:11][C:10]=1[CH:18]=[O:19] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
318 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)B(O)O)C=O
Name
Cs2CO3
Quantity
1.546 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
82 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
43 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over celite
WASH
Type
WASH
Details
the separated solids were washed with AcOEt
WASH
Type
WASH
Details
The filtrate was then washed with water
EXTRACTION
Type
EXTRACTION
Details
the separated aq. layer was further extracted with AcOEt
WASH
Type
WASH
Details
The mixed organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=7/3)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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